N-(4-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiophene moiety, and a chlorophenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring through cyclization reactions. The thiophene moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-2-METHYL-2-PHENYL-5-(THIOPHEN-2-YL)-1,2-DIHYDRO-3H-PYRROL-3-ONE: This compound shares the chlorophenyl and thiophene moieties but differs in the core structure, which is a pyrrolone instead of a benzofuran.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE: This compound contains a chlorophenyl group and a thiadiazole ring, highlighting the versatility of the chlorophenyl moiety in different heterocyclic frameworks.
Uniqueness
N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran ring with a thiophene moiety and a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18ClNO2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18ClNO2S/c1-14-5-10-19-15(2)21(26-20(19)12-14)22(25)24(13-18-4-3-11-27-18)17-8-6-16(23)7-9-17/h3-12H,13H2,1-2H3 |
InChI Key |
ZQIKGHLCLCNYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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